molecular formula C17H19N3O2S3 B2739056 5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955742-51-5

5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2739056
CAS No.: 955742-51-5
M. Wt: 393.54
InChI Key: IZOYPETZGZZAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound featuring a benzo[d]thiazole core substituted with dimethyl groups and a piperazine ring attached to a thiophene-2-ylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: Starting with a suitable precursor such as 2-aminothiophenol, the benzo[d]thiazole core can be synthesized through cyclization reactions.

    Introduction of Dimethyl Groups: Methylation of the benzo[d]thiazole core can be achieved using methylating agents like methyl iodide in the presence of a base.

    Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with piperazine.

    Sulfonylation with Thiophene-2-ylsulfonyl Chloride: The final step involves the sulfonylation of the piperazine nitrogen with thiophene-2-ylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its unique structure makes it suitable for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.

    Anticancer Research: Its ability to interact with biological targets suggests potential as an anticancer agent.

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates due to its versatile reactivity.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances binding affinity to protein targets, while the thiophene-2-ylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    5,7-Dimethyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Contains a methylsulfonyl group instead of thiophene-2-ylsulfonyl.

Uniqueness

The presence of the thiophene-2-ylsulfonyl group in 5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole imparts unique electronic properties and enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5,7-dimethyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S3/c1-12-10-13(2)16-14(11-12)18-17(24-16)19-5-7-20(8-6-19)25(21,22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYPETZGZZAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.